

Commercial Suppliers of 2-Fluorothiophenol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Fluorothiophenol

Cat. No.: B1332064

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Introduction

2-Fluorothiophenol is a versatile organofluorine building block widely utilized in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the presence of a fluorine atom on the aromatic ring, make it a valuable synthon for the introduction of fluorine into bioactive molecules. This strategic incorporation can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the commercial availability of **2-Fluorothiophenol**, its quality specifications, and its application in the synthesis of a key pharmaceutical agent. Detailed experimental protocols for its synthesis and quality control are also presented to support researchers in their drug development endeavors.

Commercial Availability and Specifications

2-Fluorothiophenol is readily available from a range of commercial suppliers catering to research and bulk-scale needs. Purity levels typically exceed 97%, with common analytical specifications provided by vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Appearance |
|-------------------------------|------------|----------------------------------|----------------------------|-------------|--|
| Sigma-Aldrich | 2557-78-0 | C ₆ H ₅ FS | 128.17 | ≥98% | Colorless to light yellow liquid |
| Thermo Scientific | 2557-78-0 | C ₆ H ₅ FS | 128.17 | 97% | Clear, colorless to pale yellow liquid |
| Santa Cruz Biotechnology | 2557-78-0 | C ₆ H ₅ FS | 128.17 | ≥98% | Liquid |
| Tokyo Chemical Industry (TCI) | 2557-78-0 | C ₆ H ₅ FS | 128.17 | >98.0% (GC) | Colorless to light yellow clear liquid |
| Parchem | 2557-78-0 | C ₆ H ₅ FS | 128.17 | 98% | Not specified |

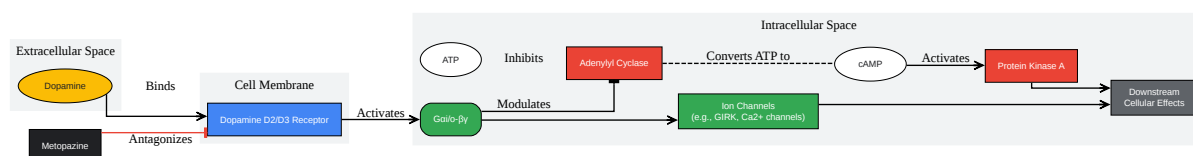
Application in Drug Discovery: Synthesis of Metopazine

A notable application of **2-Fluorothiophenol** in pharmaceutical synthesis is its use as a key intermediate in the preparation of Metopazine.[1] Metopazine is a phenothiazine derivative that acts as a dopamine D2 and D3 receptor antagonist and is used as an antiemetic agent.[1] The synthesis involves a multi-step pathway where the 2-fluorophenylthio moiety is incorporated into the final drug structure.

Dopamine D2 and D3 Receptor Signaling Pathways

Metopazine exerts its therapeutic effect by blocking dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) predominantly coupled to the Gαi/o subunit.[2][3][4] Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5][6] This, in turn, modulates

the activity of protein kinase A (PKA) and downstream signaling cascades.[3][6] Furthermore, the $\beta\gamma$ subunits of the G protein can modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[2][7] By antagonizing these receptors, metopazine prevents the downstream signaling initiated by dopamine, leading to its antiemetic effects.



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Dopamine D2/D3 Receptor Signaling Pathway Antagonized by Metopazine.

Experimental Protocols

Synthesis of 2-Fluorothiophenol

A common laboratory-scale synthesis of **2-Fluorothiophenol** involves the reduction of 2-fluorobenzenesulfonyl chloride.

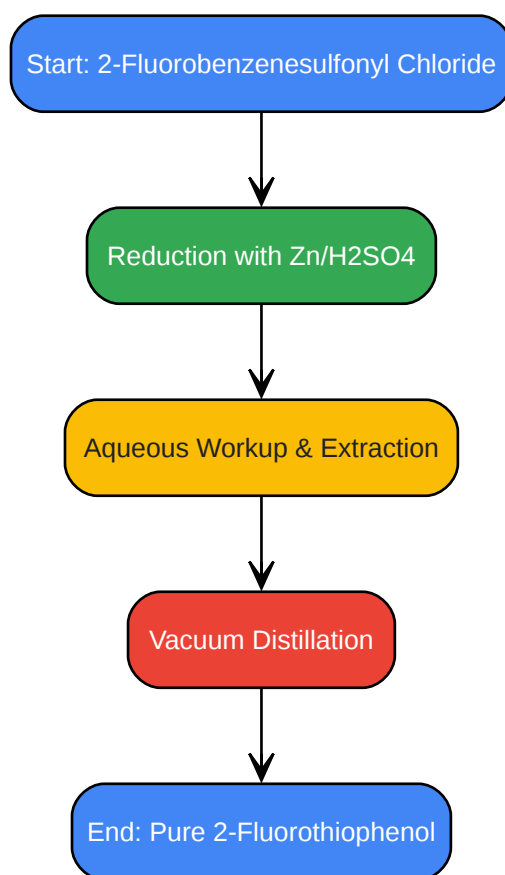
Materials:

- 2-Fluorobenzenesulfonyl chloride
- Zinc dust
- Sulfuric acid
- Diethyl ether
- Sodium bicarbonate (saturated solution)

- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser, a suspension of zinc dust in water is prepared.
- Concentrated sulfuric acid is added dropwise to the suspension with vigorous stirring.
- 2-Fluorobenzenesulfonyl chloride, dissolved in a suitable solvent like toluene, is added to the flask.
- The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC).
- After cooling to room temperature, the mixture is filtered to remove excess zinc.
- The filtrate is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by vacuum distillation to yield pure **2-Fluorothiophenol**.



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General workflow for the synthesis of **2-Fluorothiophenol**.

Quality Control of 2-Fluorothiophenol

The purity and identity of **2-Fluorothiophenol** can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- **Instrumentation:** A standard GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent).
- **Sample Preparation:** Dilute a small amount of **2-Fluorothiophenol** in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- **GC Conditions:**

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
- Expected Results: The gas chromatogram should show a single major peak corresponding to **2-Fluorothiophenol**. The mass spectrum should exhibit a molecular ion peak at m/z 128, along with characteristic fragmentation patterns.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of **2-Fluorothiophenol** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- ¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm) and a singlet for the thiol proton (-SH), which may be broad and its chemical shift can vary depending on concentration and temperature.
- ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.
- ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.

This technical guide provides a comprehensive overview for researchers and drug development professionals on the commercial landscape and technical aspects of **2-**

Fluorothiophenol. The provided data and protocols aim to facilitate its effective utilization in the synthesis of novel therapeutic agents.

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References

- 1. researchgate.net [researchgate.net]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
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